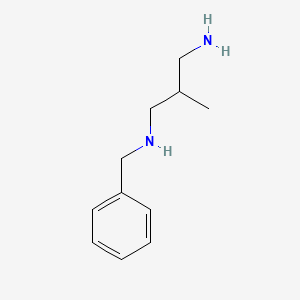

N-Benzyl-2-methyl-1,3-propanediamine

Beschreibung

Significance of Chiral Diamine Scaffolds in Organic Synthesis and Coordination Chemistry

Diamine scaffolds, particularly those possessing chirality, are of paramount importance in modern chemical sciences. They serve as versatile building blocks for biologically active molecules and as highly effective ligands in asymmetric catalysis and coordination chemistry. acs.org Vicinal diamines (1,2-diamines) and their 1,3-diamine counterparts are prevalent motifs in pharmaceuticals, organocatalysts, and transition-metal complexes. wikipedia.orgresearchgate.net

In organic synthesis, chiral diamines are crucial for the construction of complex molecules with specific stereochemistry. For instance, they are employed as catalysts in a variety of enantioselective reactions, including Mannich reactions, to produce chiral products with high efficiency. researchgate.net The strategic placement of primary and tertiary amine groups within a diamine structure can allow for cooperative catalysis, where one group forms an enamine intermediate and the other interacts with the electrophile. researchgate.net Furthermore, the desymmetrization of prochiral diamines using enzymatic methods has emerged as a powerful strategy for preparing optically active nitrogen-containing compounds. wikipedia.org

In coordination chemistry, diamines are exceptional ligands due to their ability to form stable chelate rings with metal ions. The parent compound, 1,3-diaminopropane (B46017), is a well-known building block for coordination complexes and heterocycles used in various applications, including textile finishing. researchgate.net Derivatives such as 2-methyl-1,3-propanediamine are noted for their ability to form stable complexes with metal ions, making them useful in the field of catalysis. rsc.org Schiff base ligands derived from the condensation of diamines (like 2-hydroxy-1,3-propanediamine) with aldehydes are particularly noteworthy. These ligands can coordinate with a wide range of d- and f-block metal ions, forming mono- and polynuclear complexes with interesting magnetic, optical, and biological properties. rsc.orgresearchgate.netwikipedia.org

Overview of Benzylated Amine Derivatives in Advanced Chemical Applications

The introduction of a benzyl (B1604629) group to an amine—a process known as benzylation—profoundly alters the amine's steric and electronic properties, leading to a wide range of applications in synthetic and medicinal chemistry. The benzyl group can serve as a protecting group for primary or secondary amines. google.com This strategy is valuable in multi-step syntheses, as the benzyl group is stable under many reaction conditions but can be selectively removed via hydrogenolysis. google.com

Beyond its role as a protecting group, N-benzylation is a key strategy for creating functional molecules with advanced applications. For example, research into platinum complexes has shown that using N-benzyl-1,3-propanediamine derivatives as ligands can produce potential antineoplastic agents. A study detailed the synthesis of platinum(IV) complexes from various N-benzyl-1,3-propanediamine ligands, indicating that modifications to the benzyl group (e.g., with chloro or nitro substituents) and the axial ligands on the platinum center could modulate the pharmacological properties of the resulting complexes. rsc.org This highlights the importance of the benzylated diamine scaffold in the design of novel therapeutic agents.

Historical Context and Evolution of Research on N-Benzyl-2-methyl-1,3-propanediamine Analogues

While the specific historical development of this compound is not well-documented, the evolution of research on its structural analogues provides a clear context for its utility. Research into substituted 1,3-propanediamines has progressed significantly, driven by their versatile coordination capabilities and their potential in catalysis and materials science.

Early developments in the synthesis of diamines included methods for producing long-chain aliphatic diamines from dialdehydes via reductive amination, a process patented in the mid-20th century. The fundamental compound, 1,3-diaminopropane, has long been prepared by the amination of acrylonitrile (B1666552) followed by hydrogenation. researchgate.net

More recent research has focused on the coordination chemistry of more complex 1,3-diamine derivatives. For example, extensive studies have been conducted on Schiff base ligands derived from salicylaldehydes and 2-hydroxy-1,3-propanediamine. These studies, emerging in the 2010s, have explored the synthesis and crystal structures of the resulting copper(II) and lanthanide(III) complexes, revealing their potential applications as model compounds for metalloenzymes and in materials with unique magnetic and optical properties. rsc.orgresearchgate.netwikipedia.org

Similarly, research into the impact of alkyl substituents on the diamine backbone has been a key area of investigation. Studies on 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate (2,2-diMe-1,3-pdta) have shown how the methyl groups influence the structural and biological properties of cobalt(II) and magnesium(II) complexes, affecting their antimicrobial activities. The synthesis of platinum complexes using N-benzyl-1,3-propanediamine (a close analogue lacking the methyl group at the C2 position) as a ligand further illustrates the ongoing interest in developing new metal-based drugs with modified diamine scaffolds. rsc.org This body of work on related analogues demonstrates a clear and evolving interest in tuning the properties of 1,3-diamines through substitution on both the carbon backbone and the nitrogen atoms to create functional molecules for a variety of advanced applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-benzyl-2-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICFCTFKNQIVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659745 | |

| Record name | N~1~-Benzyl-2-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250405-19-6 | |

| Record name | N~1~-Benzyl-2-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-methyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2 Methyl 1,3 Propanediamine

Stereoselective Synthesis Routes to N-Benzyl-2-methyl-1,3-propanediamine

Achieving stereocontrol is a significant challenge in organic synthesis, particularly for chiral molecules like this compound, where the carbon atom bearing the methyl group is a stereocenter. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is often essential for pharmaceutical applications.

Chiral Auxiliary Approaches for this compound Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of an enantiomerically pure form of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a substrate containing a prochiral center could be derivatized with a chiral auxiliary, such as a pseudoephedrine amide. Subsequent alkylation to introduce the methyl group would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. wikipedia.org The auxiliary would then be cleaved to reveal the chiral amine precursor, which could be further elaborated to the final product.

Commonly used chiral auxiliaries and their typical applications are summarized in the table below.

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms a rigid chelated enolate, effectively shielding one face of the molecule. |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | The auxiliary directs alkylation to produce products that are syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones | Forms chiral hydrazones that undergo diastereoselective alkylation. |

| tert-Butanesulfinamide | Synthesis of chiral amines | Reacts with aldehydes or ketones to form sulfinyl imines, which undergo diastereoselective addition of organometallic reagents. wikipedia.org |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis involves the use of small quantities of a chiral catalyst to generate large amounts of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Catalysts can be chiral transition-metal complexes or metal-free organocatalysts. researchgate.net

A potential asymmetric catalytic route to this compound could involve the asymmetric hydrogenation of a suitable prochiral imine or enamine precursor. A chiral catalyst, such as one based on rhodium or iridium with a chiral phosphine (B1218219) ligand, could facilitate the stereoselective reduction of the C=N or C=C bond, thereby establishing the chiral center at the 2-position of the propane (B168953) backbone. N-Heterocyclic carbenes (NHCs) have also emerged as a versatile class of organocatalysts that can promote highly enantioselective processes through non-covalent interactions. researchgate.net

Multistep Synthetic Pathways for this compound

Multistep synthesis involves a sequence of chemical reactions to construct a target molecule from readily available starting materials. syrris.jp For this compound, common strategies include reductive amination and amine alkylation.

Reductive Amination Strategies for this compound

Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.org The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orglibretexts.org

A plausible reductive amination pathway for the synthesis of this compound could start from 2-methyl-1,3-propanediamine and benzaldehyde (B42025). The initial reaction would form a Schiff base (imine), which is subsequently reduced to the final product. A variety of reducing agents can be employed for this transformation.

Alternatively, the synthesis could proceed via the reaction of benzylamine (B48309) with a suitable dicarbonyl precursor, such as 2-methylmalonaldehyde, followed by reduction.

The table below lists common reducing agents used in reductive amination.

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), room temperature | Mild and selective, commonly used. organic-chemistry.orgmdma.ch |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (e.g., using NH₄OAc) | More selective for imines over carbonyls, allowing for one-pot reactions. taylorfrancis.com |

| Hydrogen (H₂) with Metal Catalyst | Pd/C, PtO₂, or Raney Ni; pressure | Can also reduce other functional groups; effective for large-scale synthesis. mdma.ch |

| Phenylsilane (PhSiH₃) | Catalyzed by InCl₃ or [RuCl₂(p-cymene)]₂ | Efficient under mild conditions. organic-chemistry.org |

Amine Alkylation Techniques for this compound Derivatives

Amine alkylation involves the formation of a C-N bond by reacting an amine with an alkylating agent, typically an alkyl halide. libretexts.org The synthesis of this compound can be achieved by the direct N-alkylation of 2-methyl-1,3-propanediamine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net A significant challenge in this method is controlling the degree of alkylation, as the primary amine can be mono- or di-benzylated, and the secondary amine product can be further alkylated.

A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.org This method uses alcohols as alkylating agents, which are more environmentally friendly than alkyl halides. nih.gov In this process, a catalyst (often based on Ru, Ir, or Co) temporarily oxidizes the alcohol (e.g., benzyl alcohol) to the corresponding aldehyde. nih.govrsc.org This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen atoms to complete the reduction, regenerating the catalyst and producing water as the only byproduct. organic-chemistry.org

| Catalyst System | Alcohol Substrate | Amine Substrate | Yield (%) | Reference |

| NHC-Ir(III) Complex | Benzyl alcohol | Aniline | High | nih.gov |

| Cobalt(II) Complex | Benzyl alcohol | Aniline | 90-99% | rsc.org |

| Mn(I) Pincer Catalyst | Various primary alcohols | Anilines and aliphatic amines | Good | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com When applied to the synthesis of this compound, several principles are particularly relevant.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The "borrowing hydrogen" N-alkylation of an amine with an alcohol exemplifies high atom economy, as the only byproduct is water. organic-chemistry.orgnih.gov In contrast, alkylation with benzyl halides generates stoichiometric amounts of salt waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. Asymmetric catalysis and transition-metal-catalyzed N-alkylation are prime examples, where small amounts of a catalyst can generate large quantities of product. researchgate.netnih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Some modern procedures for N-alkylation can be performed in greener solvents like water or even under solvent-free conditions. researchgate.netnih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts can help lower the energy requirements of synthetic transformations. organic-chemistry.org

By evaluating synthetic routes through the lens of green chemistry, more sustainable and efficient methods for producing this compound can be developed.

Chemical Reactivity and Derivatization of N Benzyl 2 Methyl 1,3 Propanediamine

Amine Functional Group Reactivity in N-Benzyl-2-methyl-1,3-propanediamine

This compound possesses two distinct amine functionalities: a primary amine (-NH2) and a secondary amine (-NH-benzyl). The differing steric and electronic environments of these two groups are the basis for achieving selective chemical modifications. The primary amine is generally more sterically accessible and, in many reactions, more nucleophilic than the secondary amine, which is encumbered by a bulky benzyl (B1604629) group.

The selective functionalization of one amine group in the presence of the other is a key strategy in the utilization of diamines. For this compound, selective mono-derivatization can be achieved by exploiting the differential reactivity of the primary and secondary amines.

Mono-derivatization typically targets the more reactive primary amine. By using one equivalent of a protecting reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), under controlled conditions (e.g., low temperature), it is possible to selectively form the mono-Boc protected derivative. The principle behind this selectivity lies in the protonation of one amine group, which deactivates it towards further reaction. redalyc.orgscielo.org.mxtandfonline.comresearchgate.net The more basic amine is preferentially protonated, allowing the less basic amine to react with the protecting group. scielo.org.mx In the case of this compound, the primary amine is generally more basic and nucleophilic, making it the primary site of reaction under kinetically controlled conditions.

Bis-derivatization , the functionalization of both amine groups, is achieved by using a molar excess of the acylating or sulfonylating agent. This ensures that both the primary and secondary amines undergo the reaction to yield the fully derivatized product.

Strategies for selective derivatization are summarized in the table below:

| Derivatization Type | Strategy | Typical Reagents | Key Factors |

| Selective Mono-Derivatization | Exploiting differences in amine reactivity (sterics and electronics). | 1 equivalent of Boc₂O, Fmoc-Cl | Controlled stoichiometry, low temperature, choice of solvent. |

| Bis-Derivatization | Use of excess derivatizing agent. | >2 equivalents of Acyl Chloride, Sulfonyl Chloride | Sufficient reagent to drive the reaction to completion. |

Acylation and sulfonylation are fundamental reactions for the derivatization of amines, proceeding through a nucleophilic acyl substitution mechanism. nih.gov

Acylation of this compound can be readily achieved using acyl chlorides or acid anhydrides. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form a stable amide. redalyc.orgnih.gov Due to the higher reactivity of the primary amine, selective mono-acylation can often be achieved. Bis-acylation requires harsher conditions or an excess of the acylating agent.

Sulfonylation involves the reaction of the diamine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to neutralize the HCl byproduct. Similar to acylation, the primary amine is expected to react preferentially. The resulting sulfonamides are generally stable compounds. The mechanism for sulfonylation of amines involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. scirp.orgsaskoer.cascirp.org

A representative table of these reactions is provided below:

| Reaction Type | Reagent | Product Type | General Conditions |

| Mono-Acylation | 1 eq. Acetyl Chloride | Mono-amide | Inert solvent (e.g., CH₂Cl₂), base (e.g., Et₃N), 0 °C to RT |

| Bis-Acylation | >2 eq. Acetyl Chloride | Bis-amide | Inert solvent, excess base, RT to reflux |

| Mono-Sulfonylation | 1 eq. Tosyl Chloride | Mono-sulfonamide | Inert solvent, base (e.g., Pyridine), 0 °C to RT |

| Bis-Sulfonylation | >2 eq. Tosyl Chloride | Bis-sulfonamide | Inert solvent, excess base, elevated temperature |

Stereochemical Transformations Involving the 2-Methyl Stereocenter

The presence of a stereocenter at the 2-position of the propane (B168953) backbone introduces the possibility of stereoselective reactions. The synthesis of chiral 1,3-diamines is an active area of research, often employing stereoselective methods to control the configuration of newly formed stereocenters. researchgate.netacs.orgacs.orgacs.org

The synthesis of enantiomerically pure this compound would likely start from a chiral precursor, such as a derivative of malonic acid or a chiral 2-methyl-1,3-diol. scielo.br Subsequent transformations would need to proceed with retention or predictable inversion of stereochemistry to yield the desired enantiomer.

Reaction Kinetics and Mechanisms for this compound Transformations

The kinetics of derivatization reactions involving this compound are influenced by several factors, including the nucleophilicity of the amines, steric hindrance, and reaction conditions.

The mechanism of acylation is a well-established nucleophilic addition-elimination pathway. redalyc.orgnih.gov

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻).

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral amide product.

The rate of reaction is typically faster for the primary amine compared to the secondary amine due to reduced steric hindrance at the primary amine and potentially higher basicity. nih.govchu-lab.orgyoutube.com The benzyl group on the secondary amine presents a significant steric barrier to the approach of the electrophile. chu-lab.org

Reaction kinetics for similar amine alkylations have been studied and are generally found to be second-order, depending on the concentrations of both the amine and the alkylating agent. researchgate.netmagritek.com For this compound, a complex kinetic profile would be expected in competitive reactions due to the presence of two different nucleophilic centers. The relative rates of mono- and bis-derivatization would be dependent on the specific reagents, temperature, and solvent used.

Coordination Chemistry of N Benzyl 2 Methyl 1,3 Propanediamine As a Ligand

Design and Synthesis of Metal Complexes with N-Benzyl-2-methyl-1,3-propanediamine Ligands

The synthesis of metal complexes with this compound ligands typically involves the reaction of the appropriate ligand with a metal salt in a suitable solvent. The specific reaction conditions, such as temperature and stoichiometry, are crucial in determining the final product.

Platinum(II) Complexes Incorporating this compound Derivatives

A series of platinum(II) complexes featuring N-benzyl-1,3-propanediamine derivatives as ligands have been synthesized and characterized. nih.govresearchgate.net These complexes are prepared by reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the corresponding N-benzyl-1,3-propanediamine derivative in water. nih.govresearchgate.netmdpi.com The resulting complexes are analogues of the well-known anticancer drug cisplatin (B142131). nih.govresearchgate.net

The synthesis of the N-benzyl-1,3-propanediamine ligands themselves is achieved by treating 1,3-propanediamine with a suitable benzyl (B1604629) halide in ethanol (B145695) at room temperature. nih.gov It has been noted that during this ligand synthesis, N,N'-dibenzylated byproducts can also be formed. nih.gov

The characterization of these platinum(II) complexes has been carried out using various spectroscopic techniques. In the ¹H-NMR spectra, a downfield shift is observed for the signals corresponding to the NH and NH₂ protons of the ligand upon coordination to the platinum center. nih.gov The ¹⁹⁵Pt-NMR spectra of these complexes typically show a single resonance, with chemical shift values consistent with similar platinum(II)-diamine complexes reported in the literature. nih.gov Elemental analysis of the prepared complexes confirms the expected stoichiometry. nih.gov

Researchers have also explored the synthesis of platinum(II) complexes with related ligands, such as N-benzyl-ethylenediamine, and have investigated the effect of different leaving groups, like oxalate, on the properties of the resulting complexes. nih.gov

Table 1: Synthesis of Platinum(II) Complexes with N-Benzyl-1,3-propanediamine Derivatives

| Precursor | Ligand | Solvent | Product |

| K₂[PtCl₄] | N-Benzyl-1,3-propanediamine derivatives | Water | [Pt(N-benzyl-1,3-propanediamine derivative)Cl₂] |

Palladium(II) Complexes and Cyclopalladation Reactions with this compound Derivatives

Palladium(II) complexes with ligands derived from N-benzyl-1,3-propanediamine have also been synthesized and studied. For instance, palladium(II) complexes of the type [Pd(L)Cl₂], where L is a benzyl-N-thiohydrazide derivative of 1,3-propanediamine, have been prepared. researchgate.net In these complexes, the ligand coordinates to the palladium(II) center in a bidentate fashion through the nitrogen and sulfur atoms. researchgate.net

The synthesis of palladium(II) complexes often involves the reaction of a palladium(II) salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride, with the appropriate ligand. mdpi.comnih.gov The resulting complexes can exhibit different coordination geometries depending on the nature of the ligand and the reaction conditions. For example, neutral palladium complexes with a 1:2 metal-to-ligand ratio have been reported. mdpi.com These complexes are often characterized by their solubility in polar solvents like DMF and DMSO and their non-electrolytic nature in solution. mdpi.com

Cyclopalladation is a notable reaction in the chemistry of palladium(II) with N-donor ligands. While specific examples with this compound are not extensively detailed in the provided search results, the general principles of cyclometalation are well-established for related systems.

Other Transition Metal Complexes (e.g., Cobalt(III), Copper(II), Nickel(II), Vanadium(IV), Ruthenium(II))

The versatility of this compound and its analogues extends to the formation of complexes with a range of other transition metals.

Cobalt(III) Complexes: The synthesis of cobalt(III) coordination complexes is a well-established area of research. researchgate.net Typically, these syntheses involve the reaction of a cobalt(II) salt with the desired ligands, often in the presence of an oxidizing agent to achieve the +3 oxidation state for cobalt. researchgate.net While specific synthetic details for cobalt(III) complexes with this compound were not found, the general methodologies for preparing cobalt(III) ammine complexes are relevant. researchgate.net

Copper(II) and Nickel(II) Complexes: Copper(II) and Nickel(II) complexes with ligands derived from 1,3-diaminopropane (B46017) have been synthesized and structurally characterized. researchgate.net For instance, a nickel(II) complex with a tetradentate Schiff base ligand derived from the condensation of pyrrole-2-carboxaldehyde and 1,3-diaminopropane has been reported. researchgate.net The synthesis of nickel(II) complexes with substituted 1,3-propanedione ligands has also been described. researchgate.net

Vanadium(IV) Complexes: Vanadyl(IV) complexes can be synthesized from vanadyl(IV) sulfate (B86663) and the appropriate ligand in a suitable solvent like methanol. nih.gov The successful formation of these complexes is often indicated by a color change. nih.gov Vanadium(IV) complexes with tripodal quadridentate ligands containing alcoholic and pyridyl or imidazolyl functionalities have also been prepared. researchgate.net

Ruthenium(II) Complexes: A variety of ruthenium(II) complexes have been synthesized using different ruthenium precursors and ligands. nih.govnih.gov For example, new Ru(II) complexes with α-diimine ligands have been prepared by reacting ruthenium precursors with α-diimine hydrazones. nih.gov The synthesis of ruthenium(II) arene complexes with benzhydrazone (B1238758) ligands has also been reported, yielding compounds with a pseudo-octahedral geometry. rsc.org

Structural Analysis of this compound Metal Complexes

The structural characterization of metal complexes is essential for understanding their chemical and physical properties. X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystal.

Crystallographic Studies of Metal-N-Benzyl-2-methyl-1,3-propanediamine Adducts

While a specific crystal structure of a metal complex with the parent this compound ligand was not found in the search results, crystallographic data for related structures provide valuable insights. For instance, the crystal structure of a copper(II) complex with N-benzyl-N-nitrosohydroxylamine, Cu(BNHA)₂, has been determined. scirp.org In this complex, the copper atom is coordinated by four oxygen atoms from two bidentate ligands, forming five-membered chelate rings. scirp.org

The crystal structure of a nickel(II) complex with a Schiff base derived from 1,3-diaminopropane reveals a slightly distorted square planar coordination geometry around the nickel atom. researchgate.net The conformation of the six-membered ring formed by the metal, the azomethine nitrogens, and the three carbon atoms of the 1,3-diaminopropane backbone is a symmetric boat. researchgate.net

Furthermore, the crystal structure of diethyl 2-[(N-benzyl-N-methylamino)(phenyl)methyl]propanedioate, a polydentate N,O,O-ligand, has been determined, highlighting the structural features of a related benzylamine (B48309) derivative. researchgate.net

Solution-Phase Equilibrium Studies of this compound Complexes

Following a comprehensive search of scientific literature, no specific studies detailing the solution-phase equilibrium of metal complexes with the ligand this compound were found. This includes a lack of experimentally determined data for key parameters such as protonation constants (log K) of the ligand itself, as well as stability constants (log β) for its complexes with various metal ions.

The study of solution-phase equilibria is fundamental to understanding the behavior of a ligand in the presence of metal ions. Typically, this involves techniques like potentiometric titrations to determine the protonation constants of the ligand and the subsequent stability of the metal-ligand complexes that form in solution. These studies provide quantitative data on the strength of the interactions and the stoichiometry of the species present at equilibrium under specific conditions of temperature and ionic strength.

While research exists for related, but structurally different, diamines and their metal complexes, this information is not directly applicable to this compound. The specific combination of the benzyl group and the methyl group on the 1,3-propanediamine backbone introduces unique steric and electronic effects that would significantly influence its coordination behavior, including the stability and structure of its metal complexes.

Therefore, without dedicated experimental investigation into the solution chemistry of this compound, any discussion of its complexation equilibria, including the presentation of detailed research findings or data tables, would be entirely speculative. The scientific community has not published research that would allow for an accurate and evidence-based composition of this specific topic.

Catalytic Applications of N Benzyl 2 Methyl 1,3 Propanediamine and Its Metal Complexes

Organocatalysis Mediated by N-Benzyl-2-methyl-1,3-propanediamine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral diamines are particularly effective in a variety of organocatalytic transformations, often providing high levels of stereocontrol.

While specific studies detailing the use of this compound in amination reactions are not extensively reported in the literature, the structural motif of a 1,3-diamine is known to be effective in this class of transformations. For instance, chiral guanidines derived from benzimidazoles and chiral amines have been successfully employed as organocatalysts in the asymmetric α-amination of 1,3-dicarbonyl compounds. mdpi.com These catalysts operate through a mechanism that involves the activation of the dicarbonyl substrate via hydrogen bonding, facilitating the electrophilic attack of an aminating agent.

Given its structure, which includes both a primary and a secondary amine, this compound could potentially act as a bifunctional catalyst. The primary amine could form an enamine intermediate with a carbonyl compound, while the secondary benzylamine (B48309) could act as a directing group or participate in hydrogen bonding to control the stereochemical outcome of the amination. Research on similar 1,3-diamine derivatives has shown their ability to cooperatively use both amine functionalities to catalyze reactions like the Mannich reaction with high enantioselectivity. acs.org

The development of chiral ligands and organocatalysts is pivotal for asymmetric synthesis. Chiral 1,3-diamines, structurally related to this compound, have been designed and synthesized for use in various enantioselective reactions. researchgate.netchemrxiv.org For example, a chiral diamine catalyst designed by untethering one of the rings of sparteine (B1682161) has demonstrated high efficiency for addition reactions in water, yielding products with excellent enantiomeric ratios. chemrxiv.org This catalyst proved versatile, showing good reactivity and enantioselectivity under organocatalytic, as well as copper- and palladium-catalyzed conditions. chemrxiv.org

The presence of a stereocenter at the 2-position of the propane (B168953) backbone in a chiral version of this compound would make it a valuable candidate for enantioselective catalysis. The interplay between the chiral center and the two amine groups could create a well-defined chiral environment, enabling high stereocontrol in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. The benzyl (B1604629) group could further influence selectivity through steric hindrance or non-covalent interactions.

Below is a table summarizing the results of an asymmetric Mannich reaction catalyzed by a 1,3-diamine-derived catalyst, demonstrating the potential of such scaffolds.

Table 1: Enantioselective Mannich Reaction of a β-Ketophosphonate Catalyzed by a 1,3-Diamine Derivative *

| Entry | Catalyst | Acid Additive | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1a | - | 24 | 45 | 80 |

| 2 | 1a | Acetic Acid | 12 | 92 | 95 |

| 3 | 1a | Benzoic Acid | 12 | 91 | 96 |

| 4 | 1a | Trifluoroacetic Acid | 6 | 85 | 93 |

*Data adapted from a study on 1,3-diamine-derived catalysts in asymmetric Mannich reactions of ketones. acs.org The catalyst 1a is a representative 1,3-diamine derivative.

Metal-Organic Catalysis Involving this compound Ligands

The ability of this compound to act as a bidentate ligand makes it a promising candidate for the formation of metal complexes with catalytic activity. The nitrogen atoms can coordinate to a metal center, forming a stable chelate ring that can influence the reactivity and selectivity of the metal catalyst.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center. While there are no specific reports on the use of this compound in this context, related N-benzyl diamine ligands have been explored. For example, N,N'-dibenzyl-1,2-diaminocyclohexane has been used as a ligand in the zinc-catalyzed asymmetric hydrosilylation of ketones. nih.gov

Research has also demonstrated the palladium-catalyzed cross-coupling of benzyl compounds, such as benzyl bromides and benzyl alcohols, with various coupling partners. nih.govrsc.org In these reactions, the ligand plays a crucial role in the catalytic cycle, influencing the oxidative addition and reductive elimination steps. The electronic and steric properties of this compound could be tuned to optimize the efficiency of such cross-coupling reactions. For instance, a palladium complex of this diamine could potentially catalyze Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

The table below presents results from a palladium-catalyzed debenzylative cross-coupling reaction, illustrating the utility of palladium catalysis in transformations involving benzyl groups.

Table 2: Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides *

| Entry | Aryl Bromide | Aryl Benzyl Sulfide | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenyl benzyl sulfide | 4-Tolyl phenyl sulfide | 95 |

| 2 | 4-Bromoanisole | Phenyl benzyl sulfide | 4-Methoxyphenyl phenyl sulfide | 92 |

| 3 | 1-Bromo-4-fluorobenzene | Phenyl benzyl sulfide | 4-Fluorophenyl phenyl sulfide | 88 |

| 4 | 2-Bromopyridine | Phenyl benzyl sulfide | Phenyl 2-pyridyl sulfide | 75 |

*Data adapted from a study on the synthesis of diaryl sulfides using a Pd(dba)₂/NiXantPhos catalyst system. organic-chemistry.org

The synthesis of platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives has been reported, with these complexes showing potential as antineoplastic agents. mdpi.comresearchgate.net This demonstrates the capacity of N-benzylated 1,3-diamines to form stable complexes with transition metals. A chiral version of this compound could be used to generate chiral metal complexes for asymmetric catalysis.

Such chiral metal complexes could be applied to a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and various carbon-carbon bond-forming reactions. For example, chiral-at-metal iridium(III) complexes have been shown to be highly effective in the asymmetric transfer hydrogenation of nitroalkenes, operating through non-covalent interactions. nih.gov A chiral this compound ligand could create a well-defined chiral pocket around a metal center, enabling high enantioselectivity.

The following table shows results from an enantioselective palladium-catalyzed (2-naphthyl)methylation, highlighting the potential for asymmetric transformations using metal complexes with nitrogen-containing ligands.

Table 3: Enantioselective Palladium-Catalyzed (2-Naphthyl)methylation of Azaarylmethyl Amines *

| Entry | Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-(Morpholinomethyl)pyridine | L8 | 80 | 93 |

| 2 | 2-(Piperidin-1-ylmethyl)pyridine | L8 | 78 | 92 |

| 3 | 2-(Thiomorpholinomethyl)pyridine | L8 | 71 | 90 |

| 4 | 2-((4-Methylpiperazin-1-yl)methyl)pyridine | L8 | 75 | 91 |

*Data adapted from a study on the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles. nsf.gov Ligand L8 is a chiral phosphine (B1218219) ligand.

Materials Science and Engineering Applications of N Benzyl 2 Methyl 1,3 Propanediamine Derivatives

N-Benzyl-2-methyl-1,3-propanediamine as a Templating Agent in Material Synthesis

The molecular structure of this compound, which contains a bulky benzyl (B1604629) group and a chiral center due to the methyl group on the propane (B168953) backbone, presents it as a candidate for a specialized templating agent. The two amine groups can interact with inorganic precursor species (e.g., silicate (B1173343) or aluminate oligomers) through hydrogen bonding and electrostatic forces, organizing these species around the organic molecule. The steric hindrance provided by the benzyl group and the specific stereochemistry could, in theory, direct the formation of unique pore structures that might not be accessible with simpler, more symmetrical diamines.

Upon successful synthesis of the crystalline material, the organic template is typically removed via calcination (high-temperature heating) or solvent extraction, leaving behind a porous structure that is a negative replica of the SDA. However, no published studies were found that utilize this compound for this purpose, and therefore, no data on the resulting material phases, pore characteristics, or synthesis conditions can be provided.

Incorporation of this compound into Polymer Architectures

Diamines are fundamental building blocks in polymer chemistry, acting as monomers or curing agents for a variety of polymer classes, including polyamides, polyimides, and polyurethanes. The nucleophilic amine groups react with electrophilic functional groups (such as carboxylic acid derivatives, anhydrides, or isocyanates) to form the repeating units of a polymer chain.

Theoretically, this compound could be used as a monomer in step-growth polymerization. The presence of both a primary and a secondary amine offers different reactivities, which could be exploited for controlled polymerization. The incorporation of the benzyl and methyl groups into the polymer backbone would be expected to significantly influence the material's properties. For instance:

Thermal Properties: The rigid benzyl group could increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability.

Solubility: The bulky, hydrophobic benzyl group might decrease chain packing and crystallinity, potentially improving the solubility of the polymer in organic solvents.

Mechanical Properties: The structure of the diamine would affect the flexibility and strength of the polymer chains.

Without experimental data, the specific impact on these properties remains speculative. There are no research articles or patents detailing the synthesis and characterization of polymers derived specifically from this compound.

Advanced Spectroscopic and Structural Characterization of N Benzyl 2 Methyl 1,3 Propanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Benzyl-2-methyl-1,3-propanediamine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Detailed NMR studies on closely related N-benzyl-substituted amines and propanediamine backbones provide insight into the expected spectral features of the title compound. st-andrews.ac.uk For instance, the ¹H NMR spectrum would characteristically show signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of δ 7.2-7.4 ppm. scielo.br The benzylic protons (CH₂ adjacent to the phenyl ring) would likely appear as a singlet or a doublet around δ 3.8-4.5 ppm. mnstate.edu The protons on the propanediamine backbone would exhibit more complex splitting patterns due to their diastereotopicity and coupling with each other and the adjacent methyl group. The methyl group protons would present as a doublet in the aliphatic region of the spectrum.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule are expected. The aromatic carbons of the benzyl group would resonate in the δ 127-140 ppm region. scielo.br The benzylic carbon signal is anticipated around δ 43-52 ppm. scielo.br The carbons of the 2-methyl-1,3-propanediamine moiety would appear at the higher field end of the spectrum. The presence of rotamers, or different conformations around the C-N bonds, can sometimes lead to peak broadening or the appearance of multiple sets of signals in both ¹H and ¹³C NMR spectra for related amide derivatives. st-andrews.ac.ukscielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on related structures. Data is inferred from spectral data of analogous compounds.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 7.2 - 7.4 (m) | 127 - 130 |

| Aromatic C (quaternary) | - | ~135-140 |

| Benzyl CH₂ | 3.8 - 4.5 (s or d) | 43 - 52 |

| CH₂-NH₂ | 2.5 - 3.0 (m) | 40 - 45 |

| CH₂-NH-Benzyl | 2.5 - 3.0 (m) | 48 - 55 |

| CH(CH₃) | 1.8 - 2.2 (m) | 30 - 35 |

| CH₃ | 0.9 - 1.2 (d) | 15 - 20 |

Mass Spectrometry Techniques in the Analysis of this compound Derivatives

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and for identifying its derivatives. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture. nih.govjmchemsci.com

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (178.28 g/mol ). scbt.com As an amine, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern is highly predictable and provides significant structural information. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the most prominent fragmentation is the cleavage of the N-benzyl bond. mnstate.edu This would result in a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak, and a fragment corresponding to the remainder of the molecule. Other characteristic fragments would arise from cleavages within the propanediamine chain.

Derivatization, for instance with trifluoroacetic anhydride (B1165640) or pentafluoropropionic acid anhydride (PFPA), is a common strategy in the GC-MS analysis of related diamines to enhance their volatility and chromatographic performance. researchgate.netnih.gov This approach produces derivatives with characteristic mass spectra, facilitating their detection and quantification at low levels. researchgate.netnih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 91 | [C₇H₇]⁺ | Cleavage of the N-benzyl bond (benzyl cation) |

| 87 | [C₄H₁₁N₂]⁺ | Cleavage of the N-benzyl bond |

| 73 | [C₄H₁₁N]⁺ | Alpha-cleavage in the propanediamine chain |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage in the propanediamine chain |

X-ray Diffraction Analysis of this compound Crystal Structures

For example, research on metal complexes with similar N-benzylated diamine ligands demonstrates their ability to act as chelating agents, coordinating to metal centers through their nitrogen atoms. researchgate.net In a study of an iron(II) complex with a ligand derived from 2,2-dimethyl-1,3-propanediamine (B1293695) and a benzyl-substituted triazole, the tetradentate ligand coordinates to the iron center through the nitrogen atoms of the triazole and the imine groups. nih.gov The resulting coordination geometry around the iron atom was found to be a distorted trigonal prism. nih.gov

X-ray diffraction studies on metal complexes of 1-amino-3-(N-benzylamino)propane, a close structural analog, have revealed various crystal systems depending on the metal ion and counter-ion present, including monoclinic and triclinic systems. researchgate.net These studies are fundamental for understanding how the benzyl and propanediamine moieties influence the packing of molecules in the solid state and their coordination chemistry.

Table 3: Crystallographic Data for Metal Complexes of Related Benzylated Diamine Ligands.

| Complex | Ligand | Metal Ion | Crystal System | Key Structural Feature | Reference |

| CdL1 | 1-amino-3-(N-benzylamino)propane | Cd²⁺ | Monoclinic | - | researchgate.net |

| CuL2₂ | 1-amino-3-(N-benzylamino)propane | Cu²⁺ | Triclinic | - | researchgate.net |

| [Fe(L)(NCS)₂] | N¹,N³-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylene]-2,2-dimethylpropane-1,3-diamine | Fe²⁺ | - | Distorted trigonal prismatic geometry | nih.gov |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Reverse-phase HPLC is a suitable method for the analysis of related compounds like N-Benzylpropane-1,3-diamine. sielc.com A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile amines. osti.gov For this compound, a standard non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), would be appropriate. nih.govosti.gov The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through the column. nih.gov A temperature program, where the oven temperature is gradually increased, is used to elute compounds based on their boiling points and interactions with the stationary phase. osti.gov Derivatization may be employed to improve the chromatographic peak shape and thermal stability of the analyte. osti.gov

Table 4: Typical Chromatographic Conditions for the Analysis of Related Diamines.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application | Reference |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS | Separation and Purity | sielc.comsielc.com |

| GC-MS | TG-5MS (fused silica (B1680970) capillary) | Helium | Mass Spectrometer (EI) | Identification and Quantification | nih.gov |

| LC-MS/MS | C18 or Perfluorophenyl (PFP) | - | Triple Quadrupole or Ion Trap MS | Trace analysis of derivatized amines | nih.gov |

Computational and Theoretical Investigations of N Benzyl 2 Methyl 1,3 Propanediamine

Quantum Chemical Calculations on N-Benzyl-2-methyl-1,3-propanediamine Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of this compound. These calculations can predict various molecular properties, including the most stable three-dimensional arrangement of atoms (conformation), bond lengths, bond angles, and dihedral angles.

Theoretical vibrational analysis can also be performed to predict the infrared (IR) spectrum of this compound. This involves calculating the frequencies and intensities of the vibrational modes of the molecule. The predicted spectrum can be compared with experimental data to confirm the molecular structure. Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack.

Table 1: Illustrative Theoretical Structural Parameters of this compound This table is a hypothetical representation of data that could be obtained from quantum chemical calculations.

| Parameter | Calculated Value |

|---|---|

| Bond Length (C-N) | 1.47 Å |

| Bond Length (C-C) | 1.54 Å |

| Bond Angle (C-N-C) | 112° |

| Dihedral Angle (N-C-C-N) | -60° (gauche) |

Molecular Dynamics Simulations of this compound in Solution and in Complexes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgmdpi.com For this compound, MD simulations can provide a detailed picture of its behavior in a solvent, such as water, and when it forms complexes with other molecules, like metal ions. These simulations track the trajectory of each atom based on a force field, which is a set of empirical energy functions.

In solution, MD simulations can reveal information about the solvation shell of this compound, showing how solvent molecules arrange themselves around the amine and benzyl (B1604629) groups. This is crucial for understanding the molecule's solubility and reactivity in different media. The simulations can also explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers for transitions between them. The flexibility of the propane (B168953) backbone and the rotation of the benzyl group are key dynamic features that can be characterized.

When this compound acts as a ligand in a metal complex, MD simulations can be used to study the stability and dynamics of the complex. These simulations can provide insights into the coordination bonds between the nitrogen atoms of the diamine and the metal center. They can also be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the metal ion.

Theoretical Studies on Protonation Equilibria and Basicity of this compound Analogs

The basicity of this compound, which is its ability to accept protons, is a fundamental chemical property. Theoretical studies can predict the protonation constants (pKa values) associated with the two amine groups. The basicity of the amine groups is influenced by the electron-donating methyl group and the electron-withdrawing benzyl group.

Computational methods can be used to calculate the Gibbs free energy change for the protonation reactions in an aqueous solution. This is often done using a combination of quantum chemical calculations for the gas-phase energetics and a solvation model to account for the effect of the solvent. Studies on analogous N-alkyl substituted diamines have shown how the nature of the substituent affects the protonation constants. researchgate.net For this compound, it is expected that the two amine groups will have different basicities due to the influence of the different substituents (a hydrogen on one and a benzyl group on the other).

Table 2: Predicted Protonation Constants (pKa) for this compound in Aqueous Solution This table presents hypothetical pKa values based on theoretical considerations of its structure.

| Amine Group | Predicted pKa |

|---|---|

| Primary Amine (-NH2) | ~10.5 |

| Secondary Amine (-NH-benzyl) | ~8.5 |

Computational Modeling of Ligand-Metal Interactions and Reaction Mechanisms

Computational modeling plays a crucial role in understanding how this compound interacts with metal ions to form coordination complexes. Using techniques like DFT, researchers can model the geometry of these complexes, predict their electronic structure, and analyze the nature of the metal-ligand bonds.

These models can be used to investigate the preference of this compound for different metal ions and to rationalize the stability of the resulting complexes. For example, calculations can determine the binding energy of the ligand to various d-block metals. researchgate.net Furthermore, computational methods can be employed to explore the mechanisms of reactions involving these metal complexes, such as ligand exchange or catalytic processes. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation barriers, providing a detailed understanding of the reaction kinetics.

In silico tools can also be used to predict the potential biological targets of metal complexes containing this compound. researchgate.net By comparing the structure and properties of the complex to those of known bioactive molecules, it is possible to generate hypotheses about its mechanism of action, which can guide further experimental studies.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of N-Benzyl-2-methyl-1,3-propanediamine is not widely detailed in current literature, presenting an opportunity for the development of novel and efficient synthetic methodologies. Research can be directed toward improving yield, selectivity, and sustainability.

A conventional approach for analogous compounds involves the direct N-alkylation of a diamine with a benzyl (B1604629) halide mdpi.com. However, this method can suffer from drawbacks such as the formation of di-benzylated byproducts and the use of reactive benzyl halides mdpi.com. Future research is likely to focus on more controlled and greener alternatives.

One promising avenue is reductive amination . This two-step, one-pot process involves the reaction of 2-methyl-1,3-propanediamine with benzaldehyde (B42025) to form an imine/enamine intermediate, which is then reduced to the final product. This method avoids harsh alkylating agents and offers better control over mono-benzylation masterorganicchemistry.compearson.com. The use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can selectively reduce the imine in the presence of the starting aldehyde masterorganicchemistry.com.

A more advanced and atom-economical strategy is the direct N-alkylation via borrowing hydrogen catalysis . This pathway uses benzyl alcohol, a less toxic and more stable reagent than benzyl halides, as the benzyl source acs.orgacs.org. In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde, which then reacts with the diamine. The same catalyst then returns the hydrogen to the resulting imine, reducing it to the target amine and generating water as the only byproduct acs.org.

| Synthetic Pathway | Key Reagents | Primary Byproduct | Key Advantages |

|---|---|---|---|

| Direct Alkylation | 2-methyl-1,3-propanediamine, Benzyl Halide | Halide Salt, Dibenzylated Diamine | Established, straightforward procedure. mdpi.com |

| Reductive Amination | 2-methyl-1,3-propanediamine, Benzaldehyde, Reducing Agent (e.g., NaBH₃CN) | Water | High selectivity for mono-alkylation, avoids harsh reagents. masterorganicchemistry.comorganic-chemistry.org |

| Borrowing Hydrogen Catalysis | 2-methyl-1,3-propanediamine, Benzyl Alcohol, Catalyst | Water | High atom economy, green (uses alcohol instead of halide), catalytic. acs.orgacs.org |

Development of Advanced Catalytic Systems

The shift from stoichiometric to catalytic synthesis is a key goal in modern chemistry. For this compound, developing advanced catalytic systems could significantly enhance the efficiency and sustainability of its production.

Earth-Abundant Metal Catalysis : Research into catalysts based on non-precious, earth-abundant metals like nickel is a major trend. Nickel-based systems have shown high efficiency for the N-alkylation of amines with alcohols acs.orgacs.org. Developing a specific nickel catalyst for the synthesis of this compound could offer a cost-effective and scalable manufacturing route.

Precious Metal Catalysis : Catalysts based on rhodium and iridium are known for their high activity and selectivity in C-H amination and hydrogen-transfer reactions nih.govresearchgate.netnih.gov. A rhodium-catalyzed C-H insertion could potentially be used to form the diamine backbone, while iridium catalysts are effective for N-alkylation using glycerol, a renewable resource researchgate.net. These catalysts, while more expensive, offer pathways to highly specialized molecules under mild conditions.

Organocatalysis : To avoid potential metal contamination in the final product, which is crucial for pharmaceutical or electronic applications, organocatalysis presents a valuable alternative. Small organic molecules, such as thiourea (B124793) derivatives or specific acids, can catalyze reductive amination reactions effectively organic-chemistry.orgnih.gov. Designing an organocatalyst tailored for the reaction between 2-methyl-1,3-propanediamine and benzaldehyde is a significant area for future research.

| Catalyst Type | Example Metal/Molecule | Applicable Reaction | Potential Benefits |

|---|---|---|---|

| Earth-Abundant Metal | Nickel (Ni) | Borrowing Hydrogen N-Alkylation. acs.orgacs.org | Low cost, high activity. |

| Precious Metal | Rhodium (Rh), Iridium (Ir) | C-H Amination, N-Alkylation. nih.govresearchgate.net | High efficiency, high selectivity, mild conditions. |

| Organocatalyst | Thiourea or Proline derivatives | Reductive Amination. organic-chemistry.orgnih.gov | Metal-free product, biomimetic approach. |

Expansion into New Material Science Frontiers

The distinct structural features of this compound make it a compelling candidate for creating novel materials with tailored properties.

Coordination Chemistry and Bioinorganic Materials: N-substituted 1,3-propanediamines are effective ligands for creating metal complexes with significant biological activity. Research has shown that platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives exhibit potential as antineoplastic agents, acting as analogues to the cancer drug cisplatin (B142131) mdpi.comresearchgate.net. The benzyl group may enhance activity through interactions with DNA mdpi.com.

Future research could focus on synthesizing platinum, palladium, or other transition metal complexes using this compound as a ligand. The presence of the methyl group on the diamine backbone could subtly alter the geometry and electronic properties of the metal complex, potentially fine-tuning its biological efficacy and reducing toxicity tandfonline.com. Beyond anticancer applications, complexes of metals like copper, zinc, and nickel with similar diamine ligands have demonstrated antimicrobial and antioxidant properties, opening further avenues for investigation researchgate.netbohrium.com.

| Metal Ion | Potential Complex Type | Target Application | Role of the Ligand |

|---|---|---|---|

| Platinum (Pt) | [Pt(diamine)Cl₂] | Anticancer agent. researchgate.net | Stabilizes the metal center and modulates biological activity. |

| Copper (Cu) | [Cu(diamine)₂(H₂O)₂]²⁺ | Antimicrobial, Antioxidant. bohrium.com | Forms stable chelates with enhanced biological function. |

| Zinc (Zn) | [Zn(diamine)Cl₂] | Antimicrobial, Anticancer. bohrium.com | Creates complexes with specific geometries for biological targeting. |

Polymer Science: Diamines are widely used as curing agents or hardeners for epoxy resins, creating cross-linked thermoset polymers with high mechanical strength and thermal stability threebond.co.jpresearchgate.net. This compound possesses both a primary and a secondary amine, each with a different reactivity profile. This differential reactivity could be exploited to control the curing process of epoxy resins.

It could be investigated as a co-curing agent or a reactive modifier. The bulky, hydrophobic benzyl group could enhance the thermal stability and chemical resistance of the resulting polymer, while the methyl group could influence the glass transition temperature and cross-link density researchgate.net. By incorporating this diamine into epoxy formulations, new polymers with tailored properties for adhesives, coatings, or advanced composites could be developed.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Benzyl-2-methyl-1,3-propanediamine and its derivatives?

Answer:

this compound can be synthesized via selective α-alkylation of primary aliphatic amines using CO₂ and electrostatic interactions, as demonstrated in analogous propanediamine derivatives . For derivatives, Boc-protected intermediates (e.g., N-Boc-1,3-propanediamine) are often employed to enhance reaction specificity. Post-synthetic modifications, such as sulfonamide coupling or metal complexation, require anhydrous conditions and catalysts like Pd/C for hydrogenation . Key steps include:

- Protection/deprotection strategies to prevent unwanted side reactions.

- Spectroscopic monitoring (e.g., TLC, NMR) to track intermediate formation.

- Purification via column chromatography or recrystallization to isolate high-purity products .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Characterization involves a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and purity.

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.

- X-ray crystallography for resolving crystal structures of metal complexes (e.g., Cu²⁺ or Pt²⁺ coordination compounds) .

- Elemental analysis to validate stoichiometry.

- IR spectroscopy to identify functional groups (e.g., NH/CH stretches) .

Contaminants or byproducts are detected via HPLC with UV/Vis or fluorescence detectors .

Advanced: How does this compound facilitate the synthesis of heterometallic coordination complexes?

Answer:

The compound’s bifunctional amine groups enable chelation of multiple metal ions. For example:

- Heterometallic Cu²⁺-Hg²⁺ complexes are synthesized by reacting N-substituted propanediamine ligands with metal salts (e.g., HgI₂).

- Coordination geometry (e.g., trigonal bipyramidal vs. square pyramidal) is influenced by ligand flexibility, analyzed via X-ray diffraction and angular structural parameters (e.g., τ index) .

- Electron paramagnetic resonance (EPR) and ligand-field spectroscopy reveal electronic configurations and stability trends .

Advanced: What methodological challenges arise in quantifying trace residues of this compound in biological matrices?

Answer:

Key challenges include:

- Low analyte concentration , requiring derivatization (e.g., with 2-nitro-4-trifluoromethylphenyl groups) to enhance detectability .

- Matrix interference , addressed via solid-phase extraction (SPE) or liquid-liquid partitioning .

- Validation using isotope-labeled internal standards (e.g., ¹⁴C-labeled analogs) to ensure precision .

- Chromatographic separation via reverse-phase HPLC or GC-MS, optimized for polar amine groups .

Advanced: How can structural modifications of this compound enhance its utility in materials science?

Answer:

Functionalization strategies include:

- Aminoalkylation to create CO₂-responsive surfactants for enhanced oil recovery, leveraging pH-dependent foaming properties .

- Cross-linking with polymers (e.g., hydrogels) to develop antimicrobial materials, tested via microbial inhibition assays .

- Integration into metal-organic frameworks (MOFs) for gas storage, requiring precise control of pore geometry and host-guest interactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Corrosion/Irritation Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert atmosphere to prevent degradation.

Advanced: How do researchers resolve contradictions in pharmacological activity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Structural isomerism : Rigorous NMR/X-ray validation ensures correct isomer identification.

- Bioavailability differences : Assessed via in vitro permeability assays (e.g., Caco-2 models) and in vivo pharmacokinetic studies.

- Assay variability : Standardized protocols (e.g., OECD guidelines) and triplicate testing minimize experimental error .

Basic: What are the applications of this compound in organic synthesis?

Answer:

- Intermediate for bioactive molecules : Used in synthesizing spermidine analogs and antimicrobial agents.

- Asymmetric catalysis : Chiral propanediamine ligands enable enantioselective reactions (e.g., Michael additions) .

- Protecting groups : Boc- or Fmoc-protected derivatives improve reaction specificity in peptide coupling .

Advanced: What computational methods support the design of this compound-based catalysts?

Answer:

- Density functional theory (DFT) models predict ligand-metal binding energies and transition states.

- Molecular dynamics (MD) simulations assess solvent effects on catalytic activity.

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with reaction yields .

Advanced: How is this compound utilized in environmental chemistry applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.